Enantiomeric Identity and Optical Purity: Definitive Discrimination from (1R,2R) Enantiomer
The (1S,2S) isomer exhibits a specific optical rotation of +145° (c=0.5, CHCl₃), while the (1R,2R) enantiomer (CAS 799297-44-2) rotates -140° under identical conditions . This 285° differential in sign and near-equal magnitude provides an unambiguous, quantitative method for verifying enantiomeric identity and purity prior to use.
| Evidence Dimension | Specific Optical Rotation [α]D |
|---|---|
| Target Compound Data | +145° (c=0.5, CHCl₃) |
| Comparator Or Baseline | (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine: -140° (c=0.5, CHCl₃) |
| Quantified Difference | 285° total difference in sign; absolute values within 5° |
| Conditions | Polarimetry; c=0.5 in chloroform at room temperature |
Why This Matters
Procurement of the correct enantiomer is critical; using the wrong form will invert the stereochemical outcome of the catalytic reaction, potentially rendering an entire synthetic route unviable.
